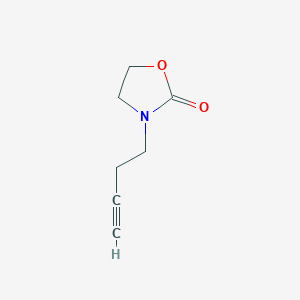

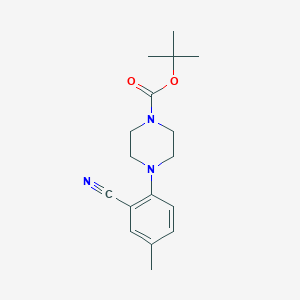

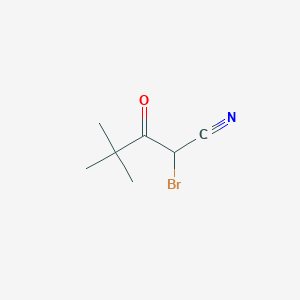

![molecular formula C8H8ClFN2O B1279940 (5-氟苯并[d]异恶唑-3-基)甲胺盐酸盐 CAS No. 686702-70-5](/img/structure/B1279940.png)

(5-氟苯并[d]异恶唑-3-基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated isoxazole compounds has been a subject of interest due to their potential applications in medicinal chemistry. Paper presents a comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles, starting from functionalized halogenoximes. The study reports a one-pot metal-free [3+2] cycloaddition to prepare 5-trifluoromethylisoxazoles, with the target 3,5-disubstituted derivatives obtained in good to excellent yield. Additionally, 5-fluoromethyl- and 5-difluoromethylisoxazoles were synthesized through late-stage deoxofluorination, and an alternative approach for 5-fluoromethylisoxazoles involved nucleophilic substitution in 5-bromomethyl derivatives. The utility of these approaches was demonstrated by the multigram preparation of side-chain functionalized mono-, di-, and trifluoromethylisoxazoles.

Molecular Structure Analysis

The molecular structure of fluorine-substituted isoxazole derivatives is crucial for their biological activity. In paper , two fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives were synthesized and their crystal structures were analyzed using single-crystal X-ray diffraction. The study found that each isomer has a chiral C atom and crystallizes in the achiral space group P21/c. The chloride ion plays a significant role in the formation of multiple hydrogen bonds, leading to a 3D network via hydrogen bonds and π-π interactions.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives is influenced by the presence of fluorine atoms. In paper , a series of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant activities. The most potent compound exhibited significant sodium channel blocking activity, which is a key mechanism in anticonvulsant drugs. This suggests that the fluorine atoms in the isoxazole ring may play a role in modulating the compound's interaction with biological targets such as sodium channels.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isoxazole derivatives are important for their solubility and biological activity. Paper reports that the solubility of the synthesized BQA derivatives was significantly improved, exceeding 50 mg/ml in water or PBS buffer system at room temperature. This enhanced solubility can be attributed to the presence of fluorine atoms and the formation of hydrogen bonds in the crystal structure. Furthermore, the antimicrobial activity of a novel series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles was investigated in paper , indicating that the introduction of fluorine atoms into the isoxazole ring can influence the compound's efficacy against bacterial and fungal organisms.

科学研究应用

抗惊厥药

Malik 和 Khan (2014) 的一项研究探索了与 (5-氟苯并[d]异恶唑-3-基)甲胺盐酸盐相关的具有抗惊厥活性的新型化合物。他们使用最大电休克 (MES) 测试评估了这些化合物。其中一种化合物作为一种有效的抗惊厥药显示出有希望的结果,具有很高的保护指数,明显高于参考药物苯妥英 (Malik 和 Khan,2014)。

抗精神病药

Yang 等人在 2016 年的一项研究中调查了结构类似于 (5-氟苯并[d]异恶唑-3-基)甲胺盐酸盐的苯甲酰胺。他们专注于它们作为多巴胺和血清素受体的特性,这与抗精神病药物的开发有关。该研究确定了具有作为抗精神病药潜力的化合物,显示出较低的体重增加和 QT 延长倾向,这是抗精神病药的常见副作用 (Yang 等,2016)。

抗增殖活性

2018 年,Benaka Prasad 等人从 (5-氟苯并[d]异恶唑-3-基)甲胺盐酸盐合成了一个化合物并评估了其抗增殖活性。使用各种光谱方法分析了该化合物的结构,它在抑制癌细胞增殖方面显示出前景 (Benaka Prasad 等,2018)。

抗抑郁样活性

Sniecikowska 等人在 2019 年的一项研究中设计了 1-(1-苯甲酰哌啶-4-基)甲胺的衍生物,它与 (5-氟苯并[d]异恶唑-3-基)甲胺盐酸盐相关,作为血清素 5-HT1A 受体的“偏向激动剂”。它们在大鼠模型中表现出强大的抗抑郁样活性,表明具有治疗抑郁症的潜力 (Sniecikowska 等,2019)。

抗菌和抗真菌活性

Kumar 等人 (2019) 合成了一系列异恶唑衍生物,包括类似于 (5-氟苯并[d]异恶唑-3-基)甲胺盐酸盐的那些。对这些化合物针对各种细菌和真菌生物的抗菌活性进行了评估,显示出作为抗菌剂的潜力 (Kumar 等,2019)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.

属性

IUPAC Name |

(5-fluoro-1,2-benzoxazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O.ClH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVSTREZLQPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NO2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride | |

CAS RN |

59899-84-2 |

Source

|

| Record name | (5-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

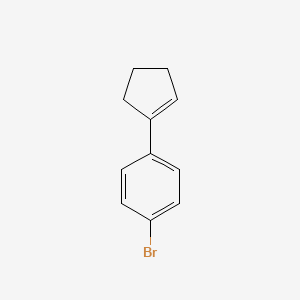

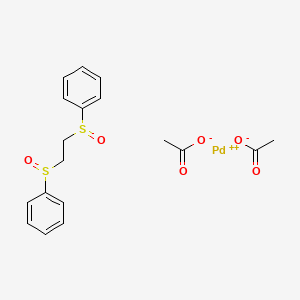

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

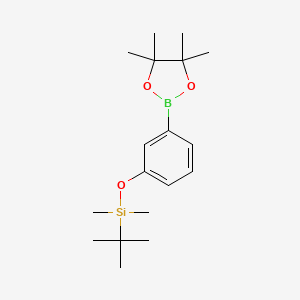

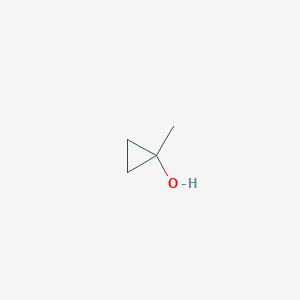

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

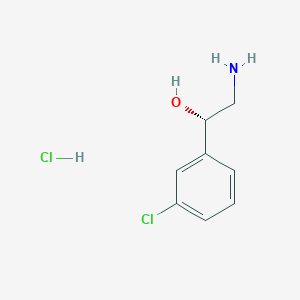

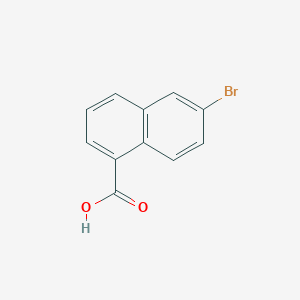

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)